molecular formula C6H4BrF3N2 B2469015 3-Bromo-5-(trifluoromethyl)pyridin-4-amine CAS No. 1417622-88-8

3-Bromo-5-(trifluoromethyl)pyridin-4-amine

Cat. No. B2469015
CAS RN: 1417622-88-8
M. Wt: 241.011
InChI Key: JXVAWFHSQWZYKG-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C6H3BrF3N . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to benzene and pyridine, it can be used as a precursor to agrochemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine or similar compounds often involves coupling processes . For instance, a synthetic route for a related compound involved the coupling process of 4-methyl-2-acetaminothiazole with a 4-bromopyridine intermediate catalyzed by Pd .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 3rd position with a bromine atom, at the 5th position with a trifluoromethyl group (-CF3), and at the 4th position with an amine group (-NH2) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine include a density of 1.7±0.1 g/cm3, a boiling point of 166.0±35.0 °C at 760 mmHg, and a molar refractivity of 37.0±0.3 cm3 . It also has a polar surface area of 13 Å2, indicating its polarity .

Scientific Research Applications

Catalytic Functionalization in Synthesis

3-Bromo-5-(trifluoromethyl)pyridin-4-amine has been used in catalytic functionalization processes. For instance, Shigeno et al. (2019) demonstrated the deprotonative functionalization of pyridine derivatives with aldehydes using an amide base, effectively reacting at the 4-position with various aldehydes (Shigeno et al., 2019).

Synthesis of Pyridine Derivatives

Aquino et al. (2015) described a method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, highlighting its simplicity and environmental friendliness (Aquino et al., 2015).

Regioexhaustive Functionalization

Cottet et al. (2004) explored the concept of regioexhaustive functionalization, converting both 3-chloro-2-(trifluoromethyl)pyridine and 2-bromo-6-(trifluoromethyl)pyridine into various carboxylic acids (Cottet et al., 2004).

Quantum Mechanical Investigations and Biological Activities

Ahmad et al. (2017) conducted a study involving the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine to synthesize novel pyridine derivatives, which were further analyzed for their biological activities (Ahmad et al., 2017).

Spectroscopic and Optical Studies

Vural and Kara (2017) performed spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, including density functional theory studies and investigation of its non-linear optical properties (Vural & Kara, 2017).

Synthesis of Anticancer Agents

Chavva et al. (2013) prepared novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives and screened them for anticancer activity against various cancer cell lines (Chavva et al., 2013).

Catalytic Amination of Pyridines

Ji et al. (2003) focused on the catalytic amination of polyhalopyridines using a palladium-Xantphos complex, achieving high yields and chemoselectivity (Ji et al., 2003).

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromo-5-(trifluoromethyl)pyridine, indicates that it may form combustible dust concentrations in air, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

3-bromo-5-(trifluoromethyl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-4-2-12-1-3(5(4)11)6(8,9)10/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVAWFHSQWZYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethyl)pyridin-4-amine

CAS RN

1417622-88-8
Record name 3-bromo-5-(trifluoromethyl)pyridin-4-amine
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